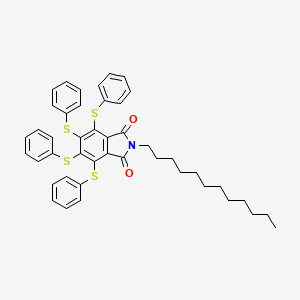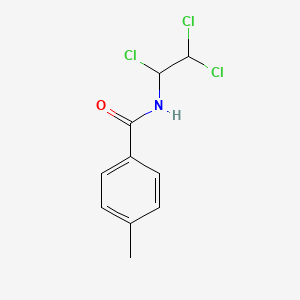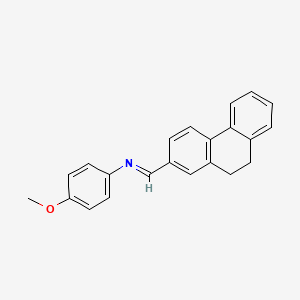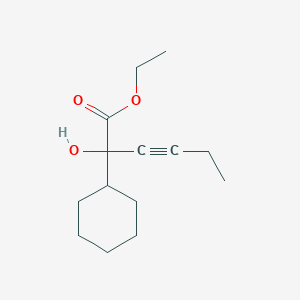
2-Quinoxalinecarboxamide, N-(2-aminophenyl)-3-(1-hydroxyethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Quinoxalinecarboxamide, N-(2-aminophenyl)-3-(1-hydroxyethyl)- is a complex organic compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Quinoxalinecarboxamide, N-(2-aminophenyl)-3-(1-hydroxyethyl)- typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoxaline Core: This can be achieved by condensing an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic or basic conditions.
Introduction of the Carboxamide Group: This step involves the reaction of the quinoxaline core with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base.
Functionalization with Aminophenyl and Hydroxyethyl Groups: These groups can be introduced through nucleophilic substitution or addition reactions, using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
2-Quinoxalinecarboxamide, N-(2-aminophenyl)-3-(1-hydroxyethyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new C-N bonds with electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group would yield a ketone, while nucleophilic substitution at the amino group could produce various substituted derivatives.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
作用机制
The mechanism of action of 2-Quinoxalinecarboxamide, N-(2-aminophenyl)-3-(1-hydroxyethyl)- depends on its specific biological target. Generally, it may interact with enzymes or receptors, inhibiting or modulating their activity. The hydroxyethyl and aminophenyl groups can enhance binding affinity and specificity to the target molecules, leading to desired biological effects.
相似化合物的比较
Similar Compounds
Quinoxaline: The parent compound, known for its broad range of biological activities.
2-Quinoxalinecarboxamide: Lacks the additional functional groups but shares the core structure.
N-(2-aminophenyl)quinoxaline: Similar structure but without the hydroxyethyl group.
Uniqueness
2-Quinoxalinecarboxamide, N-(2-aminophenyl)-3-(1-hydroxyethyl)- is unique due to the presence of both the aminophenyl and hydroxyethyl groups, which can confer distinct chemical and biological properties compared to its analogs.
属性
CAS 编号 |
96103-24-1 |
|---|---|
分子式 |
C17H16N4O2 |
分子量 |
308.33 g/mol |
IUPAC 名称 |
N-(2-aminophenyl)-3-(1-hydroxyethyl)quinoxaline-2-carboxamide |
InChI |
InChI=1S/C17H16N4O2/c1-10(22)15-16(20-14-9-5-4-8-13(14)19-15)17(23)21-12-7-3-2-6-11(12)18/h2-10,22H,18H2,1H3,(H,21,23) |
InChI 键 |
KZZFBNFDOWJIML-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=NC2=CC=CC=C2N=C1C(=O)NC3=CC=CC=C3N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,3-Dimethyl-2-[2-(4-nitrophenyl)ethenyl]-3H-indol-5-amine](/img/structure/B14360674.png)


![2-[(Z)-(4-Methylphenyl)(phenylimino)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B14360690.png)
![2,3-Dimethoxy-5-[(piperidin-3-yl)carbamoyl]phenyl hydrogen sulfate](/img/structure/B14360699.png)

![N-(4-Sulfanylidene-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)octanamide](/img/structure/B14360702.png)


![Methyl 2-(1-hydroxy-4-phenylpyrrolo[1,2-a]quinoxalin-2-yl)acetate](/img/structure/B14360716.png)



![1,3-Dioxolo[4,5-g]isoquinoline, 7,8-dihydro-7-methyl-](/img/structure/B14360763.png)
